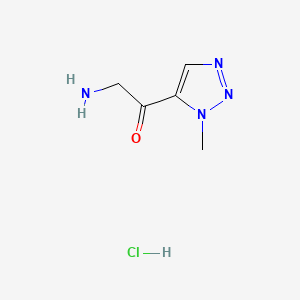
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and hydrogen bonding ability . The 1,2,3-triazole core is a privileged structure motif in medicinal chemistry and has found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Métodos De Preparación
The synthesis of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for the synthesis of 1,2,3-triazoles. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent .
Análisis De Reacciones Químicas
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in bioconjugation and fluorescent imaging experiments . In industry, it is used in the production of polymers, dyes, and other materials .
Mecanismo De Acción
The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can mimic the structure of amide bonds, allowing it to interact with various enzymes and receptors in the body . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparación Con Compuestos Similares
2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as 1H-1,2,3-triazole and 1H-1,2,4-triazole . These compounds share the triazole core but differ in their substitution patterns and chemical properties. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H9ClN4O |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
2-amino-1-(3-methyltriazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-4(3-7-8-9)5(10)2-6;/h3H,2,6H2,1H3;1H |
Clave InChI |
KPVZWNQBBSLMAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


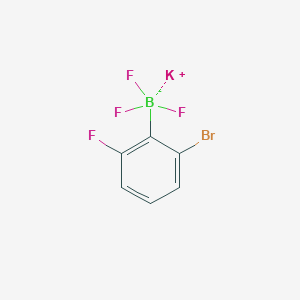
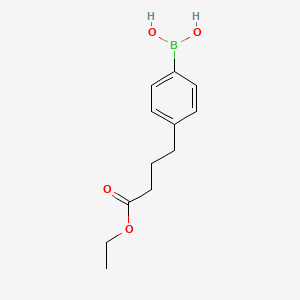
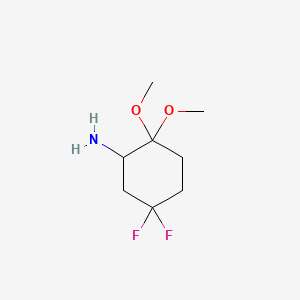

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

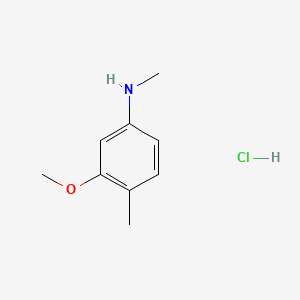

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)





